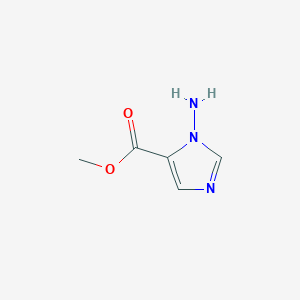

methyl 1-amino-1H-imidazole-5-carboxylate

Vue d'ensemble

Description

Methyl 1-amino-1H-imidazole-5-carboxylate is a heterocyclic compound that contains an imidazole ring, which is a five-membered ring with two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl propiolate with substituted amidoximes under microwave conditions in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) . This method allows for the rapid formation of the desired imidazole derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the laboratory synthesis methods.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-amino-1H-imidazole-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve solvents like tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-5-carboxylate derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.

Applications De Recherche Scientifique

Methyl 1-amino-1H-imidazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It can be used in the development of new materials and catalysts.

Mécanisme D'action

The mechanism of action of methyl 1-amino-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 1H-imidazole-1-carboxylate: A closely related compound used in similar applications.

1-Amino-1H-imidazole-5-carboxamide: Another derivative with potential biological activities.

Uniqueness

Methyl 1-amino-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to other imidazole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

Methyl 1-amino-1H-imidazole-5-carboxylate (MAIC) is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

MAIC is characterized by its imidazole ring structure, which is integral to many biological systems. The presence of an amino group and a carboxylate group enhances its reactivity and biological significance. Its molecular formula is , and it is often used as an intermediate in the synthesis of more complex compounds.

Biological Activities

MAIC has been studied for several key biological activities:

- Antimicrobial Properties : Research indicates that MAIC exhibits significant antimicrobial activity against various bacterial strains. Its structural similarity to other imidazole derivatives suggests it may inhibit bacterial growth through enzyme inhibition or membrane disruption.

- Anticancer Potential : Preliminary studies have shown that MAIC may possess anticancer properties. It has been evaluated in vitro for its effects on cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation .

- Modulation of Enzyme Activity : The compound interacts with specific enzymes, potentially modulating their activity. For example, it has been implicated in the inhibition of Bruton's tyrosine kinase (BTK), which is critical in B-cell malignancies .

The mechanism by which MAIC exerts its biological effects is primarily attributed to its ability to bind to target proteins and enzymes:

- Binding Affinity : MAIC's imidazole ring allows it to form hydrogen bonds with amino acid residues in target proteins, influencing their function. This binding can lead to the inhibition of critical pathways involved in disease processes such as cancer and bacterial resistance .

- Pharmacokinetics : Studies suggest that MAIC is highly soluble in water and polar solvents, facilitating its absorption and bioavailability when administered.

Table 1: Biological Activity Summary of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Modulation of BTK activity |

Table 2: Case Studies on this compound

Case Studies

-

Antibiotic Resistance Modulation :

A study highlighted the role of MAIC in modulating the SOS response in Escherichia coli, suggesting that it may help combat antibiotic resistance by inhibiting key pathways involved in DNA repair mechanisms . -

HIV Interaction :

Research demonstrated that MAIC derivatives could disrupt the interaction between integrase (IN) and LEDGF/p75, a crucial factor for HIV replication. This disruption was shown to inhibit viral replication effectively, indicating potential for therapeutic development against HIV . -

B-cell Malignancies :

In vivo studies revealed that MAIC derivatives could serve as selective inhibitors for BTK, showcasing robust antitumor efficacy against B-cell lymphomas. This finding positions MAIC as a promising candidate for further drug development .

Propriétés

IUPAC Name |

methyl 3-aminoimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)4-2-7-3-8(4)6/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPIJVLISHIDFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601270474 | |

| Record name | Methyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865444-80-0 | |

| Record name | Methyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865444-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.